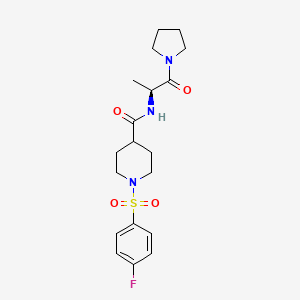
C19H26FN3O4S
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the molecular formula C19H26FN3O4S is a complex organic molecule. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. The structure of this compound includes a fluorine atom, which often imparts unique chemical properties, making it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of C19H26FN3O4S involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:
Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group by a nucleophile
Oxidation and Reduction Reactions: These reactions are crucial for modifying the oxidation state of specific atoms within the molecule, thereby facilitating the formation of desired functional groups.
Cyclization Reactions: These reactions help in forming ring structures, which are often a part of the compound’s core structure.
Industrial Production Methods
Industrial production of This compound typically involves large-scale synthesis using automated reactors. The process is optimized to ensure high yield and purity of the final product. Key steps include:
Batch Processing: This method involves the sequential addition of reagents and catalysts, followed by controlled heating and cooling cycles.
Continuous Flow Synthesis: This method allows for the continuous addition of reagents and removal of products, thereby increasing efficiency and reducing production time.
Analyse Des Réactions Chimiques
Types of Reactions
C19H26FN3O4S: undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Catalysts: Catalysts such as palladium on carbon are often used to facilitate hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines.
Applications De Recherche Scientifique
C19H26FN3O4S: has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, helping to form complex molecules.
Biology: It is used in the study of biological pathways and mechanisms, particularly those involving fluorinated compounds.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of C19H26FN3O4S involves its interaction with specific molecular targets. The fluorine atom in the compound often plays a crucial role in its activity, influencing the compound’s binding affinity and specificity. The pathways involved may include:
Enzyme Inhibition: The compound may inhibit specific enzymes, thereby affecting metabolic pathways.
Receptor Binding: The compound may bind to specific receptors, modulating their activity and leading to physiological effects.
Comparaison Avec Des Composés Similaires
C19H26FN3O4S: can be compared with other fluorinated organic compounds. Similar compounds include:
Fluorobenzene: A simpler fluorinated aromatic compound.
Fluoroacetate: A fluorinated carboxylic acid.
Fluorouracil: A fluorinated pyrimidine used in cancer treatment.
The uniqueness of This compound lies in its complex structure and the presence of multiple functional groups, which impart unique chemical and biological properties.
Propriétés
Formule moléculaire |
C19H26FN3O4S |
|---|---|
Poids moléculaire |
411.5 g/mol |
Nom IUPAC |
1-(4-fluorophenyl)sulfonyl-N-[(2S)-1-oxo-1-pyrrolidin-1-ylpropan-2-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C19H26FN3O4S/c1-14(19(25)22-10-2-3-11-22)21-18(24)15-8-12-23(13-9-15)28(26,27)17-6-4-16(20)5-7-17/h4-7,14-15H,2-3,8-13H2,1H3,(H,21,24)/t14-/m0/s1 |
Clé InChI |
AOPXOPKAFVUPQT-AWEZNQCLSA-N |
SMILES isomérique |
C[C@@H](C(=O)N1CCCC1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F |
SMILES canonique |
CC(C(=O)N1CCCC1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



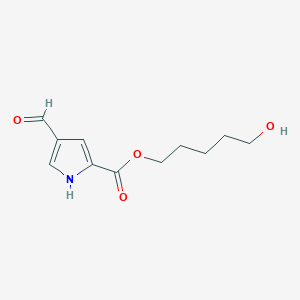

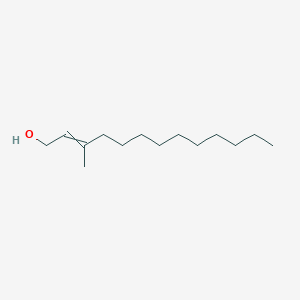
![2-{(E)-[(2-Hydroxypropyl)imino]methyl}-4-(2-phenylhydrazinylidene)cyclohexa-2,5-dien-1-one](/img/structure/B12620755.png)
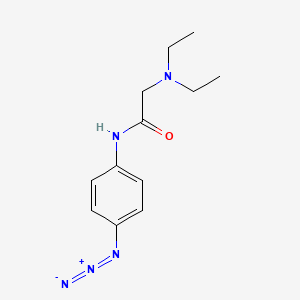
![2,7-Diazaspiro[3.5]nonane, 2-propyl-](/img/structure/B12620771.png)
![2-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzonitrile](/img/structure/B12620782.png)
![(2R,5R)-2-Methoxy-5-[(2R,5R)-5-methoxyoxolan-2-YL]oxolane](/img/structure/B12620789.png)
![1H-Imidazo[2,1-b]purin-4-amine, N,N,1-trimethyl-](/img/structure/B12620791.png)
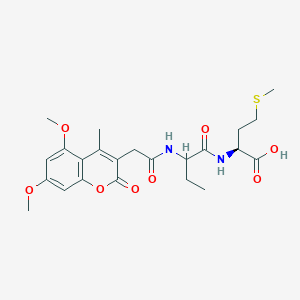

![2-Amino-6-phenylpyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B12620812.png)
![[(1,3-Dimethyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde](/img/structure/B12620822.png)
